4-(2-Aminoethoxy)quinoline dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by its unique quinoline structure, which is a bicyclic aromatic organic compound containing a nitrogen atom. The presence of an aminoethoxy group enhances its biological activity, making it a subject of interest for various scientific studies.
The compound can be synthesized from quinoline derivatives and is often explored in the context of drug development due to its pharmacological properties. Various synthetic routes have been documented in the literature, highlighting its versatility and potential applications.
4-(2-Aminoethoxy)quinoline dihydrochloride falls under the category of heterocyclic compounds, specifically quinolines. It is classified as an aminoquinoline derivative, which are known for their diverse biological activities, including antimalarial and anticancer properties.
Methods
The synthesis of 4-(2-Aminoethoxy)quinoline dihydrochloride typically involves several steps that may include:
Technical Details
For instance, one approach involves the alkylation of 2-aminoquinoline with ethylene oxide to form 4-(2-hydroxyethyl)quinoline, which can then be converted to its hydrochloride salt through treatment with hydrochloric acid. This method emphasizes the importance of reaction conditions and purification steps to obtain the desired product with high yield and purity.
The molecular structure of 4-(2-Aminoethoxy)quinoline dihydrochloride features a quinoline ring system substituted at the 4-position with a 2-aminoethoxy group. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the base compound.
4-(2-Aminoethoxy)quinoline dihydrochloride can participate in various chemical reactions due to its functional groups:
In synthetic pathways, reactions involving this compound often require careful control of reaction conditions to avoid unwanted side products. For example, when acylating the amino group, it is crucial to monitor temperature and concentration to achieve selective reactions.
The mechanism of action for compounds like 4-(2-Aminoethoxy)quinoline dihydrochloride typically involves interaction with biological targets such as enzymes or receptors.
Studies have shown that similar compounds can exhibit IC₅₀ values in low micromolar ranges against various cancer cell lines, indicating their potential efficacy as therapeutic agents.
4-(2-Aminoethoxy)quinoline dihydrochloride has several scientific uses:
The structural evolution of 4-(2-aminoethoxy)quinoline dihydrochloride (PubChem CID: 72716809) stems from foundational medicinal chemistry work on quinoline alkaloids like quinine and camptothecin, which demonstrated the pharmacophoric significance of the quinoline nucleus [3] [7]. The specific incorporation of the 2-aminoethoxy moiety emerged from systematic efforts to optimize the physicochemical and target engagement properties of 4-aminoquinoline derivatives. Early synthetic routes, such as those developed by Adams et al. in the 1980s, enabled the preparation of bis(4-aminoquinoline) analogs linked through alkylamino chains, laying groundwork for later derivatives featuring terminal aminoethoxy substitutions [2]. This scaffold transitioned from a structural curiosity to a privileged framework upon discovery of its enhanced solubility and bioavailability compared to unsubstituted quinolines—attributes critical for in vivo pharmacological profiling [3] [10]. The dihydrochloride salt form further improved crystalline stability and handling properties, facilitating its adoption as a versatile building block in drug discovery pipelines [3] [8].
Table 1: Key Historical Milestones in 4-(2-Aminoethoxy)quinoline Development
Time Period | Development Focus | Significant Outcome |
---|---|---|
1980s | Synthesis of bis(4-aminoquinoline) linkers | Establishment of aminoalkyl/aminoethoxy tethering strategies |
Early 2000s | Salt formation optimization | Improved crystallinity via dihydrochloride salts |
2010-Present | Target deconvolution studies | Validation of α1A-adrenoceptor and σ2R modulation capabilities |
The quinoline heterocycle in 4-(2-aminoethoxy)quinoline dihydrochloride serves as a planar, aromatic pharmacophore enabling diverse molecular interactions critical for polypharmacology. Its electron-rich system facilitates:
DNA Intercalation & Topoisomerase Inhibition: The fused bicyclic ring system intercalates DNA duplexes and stabilizes topoisomerase-DNA cleavage complexes, analogous to the mechanism of camptothecin derivatives [1] [7]. This underpins the scaffold’s utility in anticancer agent design, particularly against pancreatic and ovarian carcinomas where topoisomerase dysregulation is prevalent [4] [6].
Receptor-Targeted Modulation: Quinoline’s nitrogen atom coordinates with conserved acidic residues (e.g., Glu172 in σ1R, Asp29 in σ2R) via hydrogen bonding or ionic interactions. This enables precise targeting of oncology-relevant receptors like sigma-2 (σ2R), where quinolyl pyrazinamides derived from this core exhibit Kᵢ values as low as 10 nM [4]. Hybridization strategies exploit this property; for example, coupling the quinoline core with pyrazinamide yielded JR2–298 (Kᵢ = 10 nM against σ2R), demonstrating significantly enhanced tumor growth suppression in vivo [4].
Antifungal Activity Enhancement: The core’s lipophilicity is modulated by 2- and 4-position substituents to permeate fungal membranes. Derivatives like III11 (a 2-substituted-4-aminoquinoline) disrupt Candida albicans membrane integrity via pore formation, evidenced by propidium iodide uptake assays, while maintaining stability in plasma (>80% parent compound retention) [5].
Table 2: Therapeutic Applications Enabled by Quinoline Core Modifications
Therapeutic Area | Molecular Target | Example Compound | Key Mechanism |
---|---|---|---|
Oncology | σ2R / Topoisomerase I | JR2–298 (Quinolyl pyrazinamide) | σ2R antagonism (Kᵢ = 10 nM); DNA damage |
Cardiovascular Disease | α1A-Adrenoceptor | Bis(4-aminoquinoline) C9 | Allosteric modulation of norepinephrine binding |
Mycoses | Fungal membrane | III11 (2-Substituted-4-aminoquinoline) | Membrane disruption; biofilm inhibition |
Neuroprotection | Chaperone proteins | Quinolyl-hybrid σ1R ligands | ER stress modulation; Ca²⁺ homeostasis |
The 2-aminoethoxy pendant (-O-CH₂-CH₂-NH₂) transforms 4-aminoquinoline from a passive scaffold into a dynamic pharmacophore through three strategic mechanisms:
Allosteric Regulation via Extended Binding Pockets: In α1A-adrenoceptors, the aminoethoxy chain enables bitopic engagement where one quinoline moiety occupies the orthosteric site while the terminal amine interacts with extracellular loop residues (e.g., Phe86, Glu87). This was validated in bis(4-aminoquinoline)s where C9 analogs accelerated [³H]prazosin dissociation rates by >300%, confirming negative allosteric modulation [2]. Molecular dynamics simulations further revealed ionic interactions between the protonated amine and Glu87²·⁶⁵, stabilizing receptor conformations inaccessible to shorter-chain analogs [2].
Solubility-Potency Optimization: The protonable amine in the ethoxy linker dramatically enhances aqueous solubility—addressing a key limitation of hydrophobic quinoline analogs. This permits oral bioavailability up to 60% in σ2R-targeting quinolyl pyrazinamides like JR1–157, without compromising cell permeability [4] [10]. The dihydrochloride salt form provides additional formulation advantages for in vivo studies by improving crystalline stability [3] [10].
Conformational Restriction for Selectivity: Compared to flexible alkylamino chains, the ethylene glycol-derived linker imposes moderate conformational constraint. This reduces off-target binding to related receptors (e.g., α1B-adrenoceptors or σ1R) while preserving high affinity for intended targets. Selectivity indices exceeding 50-fold for σ2R over σ1R were achieved in quinolyl pyrazinamides bearing this substituent [4].
Table 3: Impact of 2-Aminoethoxy vs. Alternative Substituents on Quinoline Bioactivity
Substituent | Representative Target | Affinity/Bioactivity | Key Limitation |
---|---|---|---|
2-Aminoethoxy | α1A-Adrenoceptor | Kd = 1.8 nM; >300% dissociation rate enhancement | Moderate CYP450 inhibition |
Unsubstituted 4-Amino | σ2R | Kᵢ > 5,000 nM | Low solubility; poor oral bioavailability |
7-Chloro | Fungal CYP51 | MIC = 8 μg/mL (C. albicans) | HepG2 cytotoxicity (CC₅₀ = 12 μM) |
2-Methyl | Topoisomerase I | IC₅₀ = 110 nM | Rapid hepatic glucuronidation |
The aminoethoxy group also serves as a synthetic handle for further derivatization. Acylation or alkylation of the terminal amine generates prodrugs or targeted conjugates (e.g., antibody-quinoline drug conjugates), leveraging the scaffold’s inherent bioactivity while enabling tissue-specific delivery [8] [10]. Recent work has exploited this to develop copper-dependent cytotoxic agents, where the aminoethoxy moiety chelates Cu²⁺, generating ROS that potentiate antitumor effects 10-fold [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9